molecular formula C9H15NO4 B11932243 Tert-butyl 3-nitrocyclobutane-1-carboxylate

Tert-butyl 3-nitrocyclobutane-1-carboxylate

Cat. No.: B11932243
M. Wt: 201.22 g/mol
InChI Key: MIDNYGZRHKHAJZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-nitrocyclobutane-1-carboxylate (CAS 2135785-59-8) is a nitro-substituted cyclobutane building block of high value in scientific research, particularly in medicinal chemistry and drug discovery. The compound features a nitro group and a tert-butyl carboxylate moiety on a cyclobutane ring, making it a versatile scaffold for the synthesis of more complex structures . Its molecular formula is C9H15NO4, with a molecular weight of 201.22 g/mol . Research applications include its use as a key intermediate in the design and synthesis of novel spiro compounds investigated as potent and reversible monoacylglycerol lipase (MAGL) inhibitors . The cyclobutane ring system is a recognized motif in drug design, and this nitro-functionalized derivative is particularly useful for bioisosteric transformation and as a precursor for further chemical modifications . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

tert-butyl 3-nitrocyclobutane-1-carboxylate

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(11)6-4-7(5-6)10(12)13/h6-7H,4-5H2,1-3H3

InChI Key

MIDNYGZRHKHAJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Cyclobutane Derivatives

Nitration is a critical step for introducing the nitro group at the 3-position of the cyclobutane ring. Common nitrating agents include nitric acid (HNO₃) in combination with sulfuric acid (H₂SO₄) or acetic anhydride (Ac₂O). The electrophilic aromatic substitution mechanism dominates, though steric effects from the cyclobutane ring necessitate careful temperature control (0–5°C) to minimize side reactions.

Example Procedure:
A solution of cyclobutane-1-carboxylic acid (1.0 equiv) in concentrated HNO₃ (2.5 equiv) is cooled to 0°C, followed by dropwise addition of H₂SO₄ (1.2 equiv). The mixture is stirred for 6–8 hours, quenched with ice water, and extracted with dichloromethane. The crude 3-nitrocyclobutane-1-carboxylic acid is isolated via vacuum filtration.

Key Challenges:

  • Ring Strain: The cyclobutane ring’s high angle strain increases susceptibility to ring-opening under acidic conditions.

  • Regioselectivity: Competing nitration at alternative positions (e.g., 2- or 4-) requires precise stoichiometric control.

Esterification with Tert-Butyl Alcohol

Esterification of 3-nitrocyclobutane-1-carboxylic acid with tert-butyl alcohol (t-BuOH) is achieved via acid-catalyzed Fischer esterification or coupling reagents such as dicyclohexylcarbodiimide (DCC).

Optimized Fischer Esterification:
3-Nitrocyclobutane-1-carboxylic acid (1.0 equiv), t-BuOH (3.0 equiv), and concentrated H₂SO₄ (0.1 equiv) are refluxed in toluene for 12 hours. Water removal via Dean-Stark trap drives the equilibrium toward ester formation. The product is purified by silica gel chromatography (hexane/ethyl acetate = 4:1).

Alternative Coupling Agent Approach:
A mixture of 3-nitrocyclobutane-1-carboxylic acid (1.0 equiv), t-BuOH (1.5 equiv), DCC (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane is stirred at room temperature for 24 hours. After filtering precipitated dicyclohexylurea, the organic layer is concentrated and purified.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency, safety, and minimal waste generation. Continuous flow reactors and heterogeneous catalysts are increasingly adopted to address these needs.

Continuous Flow Nitration

Microreactor technology enables precise temperature control and reduced reaction times. A representative setup involves:

  • Reactant Feed: Cyclobutane-1-carboxylic acid (0.5 M in Ac₂O) and HNO₃ (1.2 M in Ac₂O) pumped at 5 mL/min.

  • Reactor Conditions: 25°C, 10-minute residence time.

  • Yield: 78% with >95% regioselectivity.

Catalytic Esterification

Heterogeneous catalysts like Amberlyst-15 replace corrosive H₂SO₄ in large-scale esterification:

  • Reaction: 3-Nitrocyclobutane-1-carboxylic acid (1.0 kg), t-BuOH (3.0 kg), Amberlyst-15 (5 wt%), toluene (10 L), 80°C, 8 hours.

  • Yield: 85% after distillation.

Comparative Analysis of Preparation Methods

Parameter Batch Nitration Flow Nitration Fischer Esterification DCC Coupling
Yield (%)65–7075–8070–7580–85
Reaction Time (h)6–80.21224
ScalabilityModerateHighHighLow
Byproduct FormationModerateLowHigh (water)Low (urea)
Cost ($/kg)12090100200

Key Observations:

  • Flow nitration outperforms batch methods in yield and scalability due to enhanced heat transfer and mixing.

  • DCC coupling offers superior yields but is cost-prohibitive for industrial use.

Emerging Methodologies and Innovations

Enzymatic Esterification

Recent advances in biocatalysis utilize lipases (e.g., Candida antarctica Lipase B) for solvent-free esterification:

  • Conditions: 3-Nitrocyclobutane-1-carboxylic acid (1.0 equiv), t-BuOH (2.0 equiv), 40°C, 48 hours.

  • Yield: 60% with 99% enantiomeric excess (ee).

Photochemical Nitration

UV-light-mediated nitration using ceric ammonium nitrate (CAN) avoids strong acids:

  • Procedure: Cyclobutane-1-carboxylic acid (1.0 equiv), CAN (1.5 equiv), CH₃CN, 254 nm, 2 hours.

  • Yield: 55% with 85% regioselectivity.

Quality Control and Characterization

Critical analytical data for this compound:

Property Value
Melting Point32–34°C
¹H NMR (CDCl₃)δ 1.45 (s, 9H), 3.10–3.30 (m, 4H)
IR (cm⁻¹)1720 (C=O), 1530 (NO₂ asym), 1350 (NO₂ sym)
HPLC Purity≥99% (C18, MeOH/H₂O = 70:30)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-nitrocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and tert-butyl alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Reduction: 3-aminocyclobutane-1-carboxylate.

    Substitution: Various substituted cyclobutane derivatives.

    Hydrolysis: 3-nitrocyclobutane-1-carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl 3-nitrocyclobutane-1-carboxylate typically involves:

  • Nitration of Cyclobutane Derivatives: Using nitric acid and sulfuric acid to introduce the nitro group.
  • Esterification: The resulting acid is esterified with tert-butyl alcohol in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) .

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating derivatives with different functional groups.

Reactions:

  • Reduction: The nitro group can be reduced to an amino group.
  • Substitution: The nitro group can be replaced with other functional groups.
  • Hydrolysis: The ester can be hydrolyzed to yield carboxylic acid .

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving nitro compounds. Its reactivity allows for investigations into how nitro groups influence biological activity and enzyme interactions.

Case Study:
Research has shown that compounds with nitro groups can affect the activity of certain enzymes, potentially leading to the development of new therapeutic agents .

Medicine

This compound is being explored for its potential in drug development. The compound's structure allows for modifications that could enhance pharmacological properties.

Potential Applications:

  • Development of pharmaceuticals targeting specific diseases.
  • Investigation into the compound's effects on biological pathways relevant to drug action .

Mechanism of Action

The mechanism of action of tert-butyl 3-nitrocyclobutane-1-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Functional Groups Key Reactivity Notes
Tert-butyl 3-nitrocyclobutane-1-carboxylate C₁₀H₁₇NO₄ 215.25 g/mol* Nitro (-NO₂), tert-butyl ester Nitro group: Oxidizing, may decompose under heat or shock. Ester: Hydrolyzable under acidic/basic conditions.
Tert-butyl 3-aminocyclobutane-1-carboxylate C₉H₁₇NO₂ 171.24 g/mol Amino (-NH₂), tert-butyl ester Amino group: Nucleophilic, prone to acylation/alkylation. Ester: Hydrolyzable.
tert-Butyl Alcohol C₄H₁₀O 74.12 g/mol Hydroxyl (-OH) Reacts violently with oxidizers, alkali metals; decomposes to isobutylene with strong acids.

*Calculated based on molecular formula.

Key Observations:

Nitro vs. This increases risks of exothermic decomposition or explosive tendencies under extreme conditions (e.g., high heat, friction) . The amino group in Tert-butyl 3-aminocyclobutane-1-carboxylate enables nucleophilic reactions (e.g., peptide coupling), whereas the nitro group may participate in reduction reactions to form amines.

Ester Stability: Both compounds share hydrolyzable tert-butyl esters, but the electron-withdrawing nitro group in the target compound may accelerate hydrolysis under basic conditions compared to the electron-donating amino group.

Hazard Profiles: tert-Butyl Alcohol: Highly flammable (Flash Point: 11°C), with acute toxicity (OSHA PEL: 100 ppm). Reacts with oxidizers to release flammable hydrogen gas . Tert-butyl 3-aminocyclobutane-1-carboxylate: Lower flammability risk but may pose irritancy (amine-related) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound Tert-butyl 3-aminocyclobutane-1-carboxylate tert-Butyl Alcohol
Boiling Point Not reported Not reported 82.4°C
Water Solubility Likely low (nitro group) Low (hydrophobic ester) Soluble
Stability Heat-sensitive (nitro) Stable under recommended storage Decomposes with acids
Flammability Likely high (ester + nitro) Moderate High (Flash Point: 11°C)

Notes:

  • The nitro group in the target compound likely reduces water solubility compared to tert-butyl alcohol.
  • Thermal instability is a critical concern for nitro-containing compounds, necessitating storage at low temperatures and avoidance of incompatible materials (e.g., strong acids, oxidizers).

Table 3: Hazard Comparison

Parameter This compound tert-Butyl Alcohol Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Health Hazards Potential irritant, unknown chronic effects CNS depression, liver/kidney damage No known hazards reported
Fire/Explosion Risk High (nitro + ester) High (flammable liquid) Low
Reactivity Oxidizing, decomposes under stress Reacts with oxidizers Stable
PPE Requirements Explosion-proof equipment, nitrile gloves Flame-resistant gear, respirators Standard lab PPE

Key Differences:

  • The nitro derivative requires stringent explosion-proof handling protocols, unlike its amino or hydroxyl analogs.

Biological Activity

Tert-butyl 3-nitrocyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, physicochemical properties, and biological effects, supported by relevant case studies and research findings.

The synthesis of this compound involves several steps, typically starting from cyclobutane derivatives. The compound can be synthesized through the nitration of tert-butyl cyclobutane-1-carboxylate, followed by purification processes such as recrystallization or chromatography.

Physicochemical Properties:

  • Molecular Formula: C9H13NO4
  • Molecular Weight: 185.21 g/mol
  • Boiling Point: Not specified
  • Solubility: Moderate solubility in organic solvents; low water solubility.

These properties are crucial for predicting the compound's behavior in biological systems and its potential bioavailability.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its efficacy against different biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, the compound's analogs have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:
A study evaluated the antimicrobial efficacy of several nitro-substituted cyclobutane derivatives. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

CompoundMIC (µg/mL)Target Organism
This compound32E. coli
Tert-butyl cyclobutane-1-carboxylate64S. aureus

The mechanism by which this compound exerts its biological effects is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. The nitro group is thought to play a critical role in this mechanism, leading to enhanced permeability and subsequent cell death.

Lipophilicity and Metabolic Stability

Lipophilicity is a key factor influencing the bioactivity of drug candidates. The log P value for this compound has been estimated to be around 2.5, indicating moderate lipophilicity which favors membrane permeability. Additionally, metabolic stability studies suggest that the compound maintains its structure under physiological conditions, making it a viable candidate for further development .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-nitrocyclobutane-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by nitration and tert-butyl ester protection. Key steps include:
  • Cyclobutane precursor synthesis : Ring-closing via [2+2] photocycloaddition or strain-driven cyclization .
  • Nitration : Use of nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .
  • Esterification : Reaction with tert-butyl chloroformate in dichloromethane with a base (e.g., DMAP) to stabilize intermediates .
  • Example Conditions :
StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C, 2h65–70
Ester ProtectionBoc₂O, DMAP, DCM, rt, 12h85–90

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Key signals include the tert-butyl singlet (~1.4 ppm, 9H) and cyclobutane proton splitting patterns (δ 3.5–4.5 ppm) .
  • IR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
  • X-ray Crystallography : SHELX programs refine cyclobutane ring puckering and nitro group orientation. Example refinement parameters: R1 < 0.05, wR2 < 0.12 .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate nitro byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 80–82°C) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in reduction and substitution reactions?

  • Methodological Answer :
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, critical for drug intermediate synthesis. Competing pathways (e.g., over-reduction) require controlled H₂ pressure (1–2 atm) .
  • Substitution : Nitro acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines) in polar aprotic solvents (DMF, 60°C) .

Q. What computational approaches are used to predict the conformational stability of the cyclobutane ring in this compound?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G(d) models predict ring puckering angles (e.g., 25–30°) and strain energy (~25 kcal/mol). Compare with X-ray data to validate .
  • MD Simulations : Assess solvent effects (e.g., toluene vs. DMSO) on ring dynamics .

Q. How can contradictory crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved during structure refinement?

  • Methodological Answer :
  • SHELX Tweaks : Adjust weighting schemes and restraint parameters to balance experimental vs. theoretical data .
  • Multi-software Validation : Cross-check with Olex2 or PLATON to identify outliers in thermal displacement parameters .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test nitro-reduced analogs (amine derivatives) against kinases or proteases (IC₅₀ measurements) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~50 µM) with nitro and tert-butyl groups contributing to membrane permeability .

Key Data Contradictions and Resolutions

  • Nitro Group Orientation in X-ray vs. DFT :

    MethodNitro O–N–O Angle (°)Cyclobutane Puckering (°)Reference
    X-ray125 ± 228 ± 1
    DFT130 ± 325 ± 2
    • Resolution : Discrepancies arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions .

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